O-Methyl-di-N-acetyl beta-chitobioside

Description

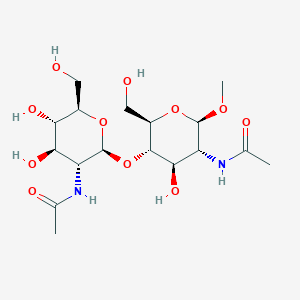

Structure

2D Structure

3D Structure

Properties

CAS No. |

19272-54-9 |

|---|---|

Molecular Formula |

C17H30N2O11 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C17H30N2O11/c1-6(22)18-10-13(25)12(24)8(4-20)28-17(10)30-15-9(5-21)29-16(27-3)11(14(15)26)19-7(2)23/h8-17,20-21,24-26H,4-5H2,1-3H3,(H,18,22)(H,19,23)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 |

InChI Key |

OMQXNBZLIHSROF-GBZYHGPESA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |

Other CAS No. |

19272-54-9 |

Synonyms |

methyl N,N'-diacetyl-beta-D-chitobioside O-methyl-di-N-acetyl beta-chitobioside |

Origin of Product |

United States |

Advanced Synthetic and Biosynthetic Methodologies for O Methyl Di N Acetyl Beta Chitobioside and Analogs

Chemical Synthesis Approaches

Chemical synthesis offers a versatile platform for creating O-Methyl-di-N-acetyl beta-chitobioside and a wide array of its structural analogs. This is achieved through controlled glycosylation reactions, regioselective modifications, and the use of reactive intermediates.

Glycosylation Strategies for this compound Synthesis

The cornerstone of synthesizing this compound is the formation of the β-(1→4) glycosidic bond between two N-acetylglucosamine (GlcNAc) units. Achieving high stereoselectivity is a significant challenge. Modern glycosylation strategies often employ a glycosyl donor, which is the activated sugar unit to be transferred, and a glycosyl acceptor, the molecule to which the sugar is attached.

One common strategy involves the use of a GlcNAc donor with a participating group at the C-2 position, such as the N-acetyl group itself. During the reaction, this group can form a temporary cyclic intermediate, such as an oxazoline (B21484), which blocks the alpha-face of the anomeric carbon. nih.govfrontiersin.org This blockage directs the incoming glycosyl acceptor to attack from the beta-face, resulting in the desired β-glycosidic linkage.

Alternative strategies include the development of one-pot glycosylation methods that allow for the sequential assembly of multiple sugar units without the need for isolating intermediates. nih.govsemanticscholar.org These methods rely on the fine-tuning of reactivity of different glycosyl donors, allowing for a highly efficient and streamlined synthesis process. nih.govsemanticscholar.org For instance, glycosyl ortho-(1-phenylvinyl)benzoates have been used as donors in such multi-step, one-pot syntheses to create complex oligosaccharides. nih.gov

| Glycosylation Strategy | Key Feature | Typical Promoters | Outcome |

| Neighboring Group Participation | Use of a participating group (e.g., N-acetyl) at C-2 of the glycosyl donor. | Lewis acids (e.g., TMSOTf), heavy metal salts. | High stereoselectivity for β-glycosides. |

| Oxazoline Method | Formation of a stable oxazoline intermediate from a C-2 acetamido-substituted donor. | Catalytic p-toluenesulfonic acid. | Stereospecific formation of β-linkages. nih.gov |

| One-Pot Synthesis | Sequential glycosylation reactions in a single reaction vessel using donors of varying reactivity. | Orthogonal leaving groups and activators. | Efficient assembly of complex oligosaccharides. nih.govsemanticscholar.org |

Regioselective Derivatization and Functionalization of Chitobioside Structures

Creating analogs of this compound often requires the selective chemical modification of specific hydroxyl or amino groups within the chitobioside structure. This regioselectivity is typically achieved through the use of protecting groups, which temporarily block certain reactive sites while allowing others to be modified.

The primary hydroxyl groups at the C-6 and C-6' positions are generally the most reactive and sterically accessible. They can be selectively protected using bulky reagents like silyl (B83357) ethers (e.g., tert-butyldiphenylsilyl chloride). nih.gov Once these positions are blocked, other hydroxyl groups can be targeted for functionalization, such as acylation, methylation, or sulfation. nih.govnih.gov Following the desired modification, the protecting groups are removed to yield the final analog. This multi-step process of protection, functionalization, and deprotection allows for the precise synthesis of a wide range of chitobioside derivatives with defined structures. nih.gov

Preparation of Peracetylated Glycosyl Chlorides for Condensation Reactions

Glycosyl chlorides are highly reactive glycosyl donors frequently used in condensation reactions to form glycosidic bonds. researchgate.netscirp.org For chitobioside synthesis, a peracetylated chitobiosyl chloride can be prepared and subsequently reacted with an acceptor like methanol.

The preparation typically involves treating a fully acetylated sugar with a chlorinating agent. Modern methods provide mild and efficient ways to synthesize α-glycosyl chlorides in high yields. researchgate.net For example, reagents such as 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) can convert acetylated sugars to their corresponding α-glycosyl chlorides quickly and with broad substrate compatibility. researchgate.net The resulting α-chloride is often more thermodynamically stable. However, under certain reaction conditions, particularly with the use of heavy metal salts as promoters, even per-acetylated N-acetyl glucopyranosyl chlorides can be used to directly synthesize β-linked products. frontiersin.org

Chemo-Enzymatic and Enzymatic Synthesis Routes

Enzymatic and chemo-enzymatic methods present powerful alternatives to purely chemical synthesis. They offer unparalleled specificity, avoiding the need for complex protection and deprotection steps and typically proceeding under mild, environmentally friendly conditions. nih.gov

Enzymatic Glycosylation Strategies in Oligosaccharide Production

Enzymes provide a highly efficient and specific route for synthesizing oligosaccharides. researchgate.net The two main classes of enzymes used are glycosyltransferases and glycosidases. nih.gov

Glycosyltransferases (GTs) are the enzymes responsible for oligosaccharide biosynthesis in nature. mdpi.com They catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-GlcNAc) to a specific acceptor molecule. nih.gov This process is highly specific in terms of the donor, acceptor, and the resulting glycosidic linkage, ensuring the formation of a single, well-defined product. nih.govmdpi.com

Glycosidases , which normally break down glycosidic bonds, can be "coaxed" into forming them through a process called transglycosylation. nih.govmdpi.com By using a high concentration of an acceptor molecule and an activated donor (like a p-nitrophenyl glycoside), the enzyme transfers the sugar moiety to the acceptor instead of water. nih.gov β-N-acetylhexosaminidases (from GH family 20) are particularly noted for their ability to synthesize GlcNAc-containing oligosaccharides via transglycosylation. mdpi.com

Automated systems based on enzymatic glycosylation have also been developed, representing a significant step towards the routine production of complex oligosaccharides. nih.gov

| Enzyme Class | Mechanism | Donor Substrate | Key Advantages |

| Glycosyltransferases | Transfers a sugar from a sugar nucleotide. | Sugar nucleotides (e.g., UDP-GlcNAc). | High regioselectivity and stereoselectivity; no protecting groups needed. nih.govmdpi.com |

| Glycosidases | Transglycosylation (reverse hydrolysis). | Activated glycosides (e.g., p-nitrophenyl glycosides). | Readily available enzymes; useful for specific linkages. nih.govmdpi.com |

| Glycosynthases | Engineered glycosidases that only perform synthesis, not hydrolysis. | Activated glycosyl donors (e.g., glycosyl fluorides). | High yields of glycosidic bond formation. mdpi.com |

Targeted Deacetylation Methods for Chitobioside Analogs

To create chitobioside analogs with free amino groups, targeted deacetylation is necessary. While chemical deacetylation often requires harsh conditions (e.g., strong bases) that can degrade the oligosaccharide backbone, enzymatic methods offer a mild and selective alternative. mdpi.com

Chitin (B13524) Deacetylases (CDAs) are enzymes that specifically catalyze the hydrolysis of the N-acetyl group from N-acetylglucosamine residues in chitin and its oligomers. mdpi.comnih.govrsc.org This enzymatic reaction can be controlled to achieve partial deacetylation, yielding chitobioside analogs with one or more free amino groups. researchgate.net The resulting glucosamine (B1671600) units can then be subjected to further chemical modifications if desired. Some CDAs exhibit specific patterns of deacetylation, allowing for the production of defined partially acetylated chitooligosaccharides (paCOS). researchgate.netacs.org This chemo-enzymatic approach combines the precision of enzymes with the versatility of chemical synthesis to generate novel chitobioside analogs. researchgate.net

Structural Elucidation and Conformational Dynamics of O Methyl Di N Acetyl Beta Chitobioside

Advanced Spectroscopic Characterization

Spectroscopic methods provide invaluable insights into the molecular structure and spatial arrangement of atoms. For O-Methyl-di-N-acetyl-beta-chitobioside, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

The ¹H-NMR spectrum is characterized by signals for the anomeric protons, which typically resonate in the downfield region (around 4.5-5.5 ppm) due to the influence of two neighboring oxygen atoms. wikipedia.orgcreative-proteomics.com The protons of the pyranose rings appear in a more congested region, generally between 3.0 and 4.5 ppm. nih.gov The methyl protons of the two N-acetyl groups give rise to sharp singlet signals around 2.0 ppm, while the O-methyl group protons are also a sharp singlet, typically found further upfield. unimo.it

In the ¹³C-NMR spectrum, the anomeric carbons are the most deshielded of the ring carbons, appearing around 100-110 ppm. wikipedia.org The other carbons of the pyranose rings resonate between 60 and 85 ppm. nih.gov The methyl carbons of the N-acetyl groups are found at approximately 20-25 ppm, and the carbonyl carbons of these groups are significantly downfield, around 170-180 ppm. nih.gov The carbon of the O-methyl group also has a characteristic shift.

Interactive Data Table: Representative ¹H-NMR Chemical Shift Ranges for O-Methyl-di-N-acetyl-beta-chitobioside

| Proton Group | Typical Chemical Shift (ppm) | Multiplicity |

| Anomeric (H-1, H-1') | 4.5 - 5.5 | Doublet |

| Ring (H-2 to H-6) | 3.0 - 4.5 | Multiplet |

| N-Acetyl (CH₃) | 2.0 - 2.1 | Singlet |

| O-Methyl (OCH₃) | ~3.4 | Singlet |

Interactive Data Table: Representative ¹³C-NMR Chemical Shift Ranges for O-Methyl-di-N-acetyl-beta-chitobioside

| Carbon Group | Typical Chemical Shift (ppm) |

| Anomeric (C-1, C-1') | 100 - 110 |

| Ring (C-2 to C-6) | 60 - 85 |

| N-Acetyl (C=O) | 170 - 180 |

| N-Acetyl (CH₃) | 20 - 25 |

| O-Methyl (OCH₃) | ~58 |

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that allows for the determination of the spatial proximity of protons within a molecule. psu.edu NOE measurements are crucial for elucidating the three-dimensional structure and conformation of oligosaccharides in solution. researchgate.net For O-Methyl-di-N-acetyl-beta-chitobioside, ¹H-¹H NOE data provides critical distance constraints that are used to validate and refine conformational models generated by computational methods. These measurements help to define the preferred orientation of the two sugar rings relative to each other and the conformation of side chains.

Computational Modeling and Molecular Dynamics Simulations

To complement experimental data, computational methods are employed to explore the conformational landscape and dynamic behavior of O-Methyl-di-N-acetyl-beta-chitobioside in greater detail.

Hydrogen bonds play a critical role in stabilizing the conformation of carbohydrates. nih.gov In O-Methyl-di-N-acetyl-beta-chitobioside, both intra- and inter-molecular hydrogen bonds are observed, and their nature is highly dependent on the solvent environment.

In a vacuum (or a non-polar solvent), the molecule tends to form intra- and inter-residue hydrogen bonds. These internal hydrogen bonds help to stabilize a more compact conformation. However, in an aqueous solution, these internal hydrogen bonds are largely replaced by intermolecular hydrogen bonds with the surrounding water molecules. researchgate.net Water, being a highly polar and hydrogen-bonding solvent, effectively competes for the hydrogen bond donor and acceptor sites on the oligosaccharide. libretexts.org This shift in the hydrogen-bonding network leads to changes in the conformational preferences of the molecule and influences its solubility and interactions.

The exocyclic hydroxymethyl groups (-CH₂OH) at the C-6 positions of the pyranose rings possess rotational freedom around the C-5–C-6 bond. This rotation leads to different staggered conformations, primarily referred to as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). gu.se For glucopyranosides, the tg rotamer is generally less favorable. nih.gov Computational and experimental studies on O-Methyl-di-N-acetyl-beta-chitobioside have revealed the existence of multiple conformations for these groups. Specifically, both the gg and gt conformers are significantly populated, indicating that the hydroxymethyl groups are flexible and can readily interconvert between these states. researchgate.net The equilibrium between these rotamers is influenced by factors such as solvent interactions and internal steric and electronic effects. nih.govresearchgate.net

Molecular Recognition of O Methyl Di N Acetyl Beta Chitobioside by Lectins and Other Carbohydrate Binding Proteins

Wheat Germ Agglutinin (WGA) Binding Studies

Wheat Germ Agglutinin (WGA) is a well-characterized lectin known for its high affinity for N-acetyl-D-glucosamine (GlcNAc) and its oligomers, including O-Methyl-di-N-acetyl-beta-chitobioside. Extensive research has been dedicated to understanding the precise nature of this interaction.

Elucidation of Specific Binding Sites and Residues (e.g., Tryptophan, Glu115, Asp29)

The binding of O-Methyl-di-N-acetyl-beta-chitobioside and related saccharides to WGA occurs within specific pockets on the protein surface. These binding sites are characterized by the presence of several key amino acid residues that engage in various non-covalent interactions with the carbohydrate ligand.

One of the most critical residues involved in the binding process is Tryptophan . Fluorescence spectroscopy studies have revealed that the intrinsic fluorescence of tryptophan residues in WGA is quenched upon the binding of N-acetylglucosamine-containing ligands. This quenching is indicative of a close proximity between a tryptophan residue and the bound sugar, suggesting a direct role in the binding interaction, likely through CH-π stacking interactions between the indole (B1671886) ring of tryptophan and the pyranose ring of the sugar.

Further structural and mutational analyses have identified other crucial residues. For instance, in the binding of the related sugar, N-acetylneuraminic acid (NeuNAc), crystallographic data has shown that the carboxylate group of Glu115 is involved in the coordination of the ligand. This interaction, along with contributions from other residues such as Ser114, Ser62, Tyr64, Tyr(His)66, and Tyr73, helps to stabilize the bound state of the sugar. While the direct involvement of Asp29 in the binding of O-Methyl-di-N-acetyl-beta-chitobioside is less definitively documented in available research, the general architecture of the binding sites suggests that acidic residues can play a role in coordinating the polar groups of the carbohydrate.

The binding sites of WGA can be considered as a series of subsites, each accommodating a single sugar residue. For di-N-acetyl-chitobiose, these subsites facilitate a network of interactions that collectively contribute to the high-affinity binding observed.

Table 1: Key Amino Acid Residues in WGA Binding Sites and Their Postulated Roles

| Residue | Location/Domain | Postulated Role in Carbohydrate Binding |

| Tryptophan | Binding Pocket | Involved in CH-π stacking interactions with the pyranose rings of the sugar residues. Its fluorescence is quenched upon ligand binding. |

| Glu115 | Binding Site | The carboxylate group is involved in coordinating the polar groups of the sugar, as observed with N-acetylneuraminic acid. |

| Ser62 | Binding Site | Forms hydrogen bonds with the hydroxyl groups of the carbohydrate. |

| Tyr64 | Binding Site | Contributes to the aromatic-rich nature of the binding pocket and participates in hydrophobic and CH-π interactions. |

| Tyr(His)66 | Binding Site | Contributes to the aromatic-rich nature of the binding pocket and participates in hydrophobic and CH-π interactions. |

| Tyr73 | Binding Site | Forms hydrogen bonds and CH-π interactions with the sugar residues. |

Structural Basis of Lectin-Glycan Recognition

The recognition of O-Methyl-di-N-acetyl-beta-chitobioside by WGA is a classic example of the lock-and-key principle, refined by the concept of induced fit. The WGA protein is a dimer, with each monomer containing four homologous domains. The carbohydrate-binding sites are located in the clefts between these domains and are rich in aromatic amino acid residues.

The primary forces driving the association between WGA and its glycan ligands are a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions, particularly CH-π stacking. The N-acetyl groups of the chitobioside are crucial for specificity, forming key hydrogen bonds with the protein. The methyl group of the O-Methyl-di-N-acetyl-beta-chitobioside likely occupies a hydrophobic pocket within the binding site.

X-ray crystallography studies of WGA complexed with related oligosaccharides have provided detailed three-dimensional views of these interactions. These studies show that the sugar molecule adopts a specific conformation when bound to the lectin, maximizing the contact surface and the number of favorable interactions. The binding process is enthalpically driven, indicating that the formation of favorable interactions is the primary thermodynamic driving force.

Role of N-Acetyl Group Modifications in Protein Binding Affinity

The N-acetyl groups of chitobiose are critical determinants for high-affinity binding to WGA. Modifications to these groups can significantly alter the binding affinity, providing insights into the stringency of the recognition process.

Research into the binding of N-trifluoroacetylated chito-oligosaccharides to WGA has shown that this modification leads to a higher binding affinity compared to the parent N-acetylated compounds. nih.gov This enhanced affinity suggests that the more electronegative fluorine atoms of the trifluoroacetyl group may engage in stronger interactions, potentially including halogen bonding or enhanced hydrogen bonding, with the amino acid residues in the WGA binding site. The difference in affinity was observed to increase with the chain length of the oligosaccharide, indicating a cooperative effect. nih.gov

This finding underscores the sensitivity of the WGA binding pocket to the electronic and steric properties of the acyl group on the glucosamine (B1671600) residue. Such studies are valuable for the rational design of high-affinity lectin inhibitors and for probing the chemical details of carbohydrate-protein interactions.

Diverse Biological Functions and Roles of Chitobiosides

Involvement in Chitin (B13524) Metabolism Pathways

Chitin metabolism, encompassing both the synthesis and degradation of chitin, is a vital process for a multitude of organisms, including fungi, insects, and crustaceans. Chitobiosides are key intermediates and products within these pathways.

The synthesis of chitin is a multi-step enzymatic process that begins with glucose and culminates in the polymerization of N-acetylglucosamine units by chitin synthases. researchgate.net The degradation of chitin, on the other hand, is primarily carried out by chitinases, which hydrolyze the β-1,4-glycosidic bonds of the chitin polymer. glycopedia.eu This enzymatic breakdown releases chitin oligosaccharides of varying lengths, including chitobiosides. nih.gov

These released chitobiosides can then be further hydrolyzed by β-N-acetylglucosaminidases into N-acetylglucosamine monomers. nih.gov This monomer can be recycled by the organism for the synthesis of new chitin or be utilized in other metabolic pathways, such as glycolysis after its conversion to fructose-6-phosphate. nih.gov The dynamic interplay between chitin synthesis and degradation, where chitobiosides are central, is critical for processes like fungal cell wall remodeling during growth and division, and the molting of arthropods. glycopedia.eunih.gov

Table 1: Key Enzymes in Chitin Metabolism and their Functions

| Enzyme | Function | Role of Chitobiosides |

| Chitin Synthase | Polymerizes N-acetylglucosamine to form chitin. | Not directly involved, but its product is the source of chitobiosides. |

| Chitinase (B1577495) | Degrades chitin into smaller oligosaccharides. | A primary product of chitinase activity. |

| β-N-acetylglucosaminidase | Hydrolyzes chitobiosides into N-acetylglucosamine monomers. | The substrate for this enzyme. |

Roles in Microbial Cell Wall Biology and Peptidoglycan Dynamics

The structural integrity of most bacteria is maintained by the cell wall, a rigid layer composed of peptidoglycan. Peptidoglycan consists of glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptides. The NAG component of peptidoglycan is structurally identical to the monomeric unit of chitin, and thus, chitobiosides and their derivatives play significant roles in the context of microbial cell wall biology.

During bacterial growth, division, and even death, the peptidoglycan sacculus is constantly remodeled by a suite of hydrolytic enzymes. This turnover results in the release of peptidoglycan fragments, including muropeptides, into the environment. mdpi.com These fragments, which can be structurally similar to chitobiosides, can act as potent signaling molecules, both for the bacteria themselves and for their hosts. mdpi.com

Within a bacterial population, these molecules can function in cell-to-cell communication, influencing processes such as biofilm formation and sporulation. More significantly, when bacteria interact with a host organism, these peptidoglycan fragments are recognized by the host's innate immune system as microbe-associated molecular patterns (MAMPs). chemicalbook.com This recognition triggers an immune response to control the bacterial infection. chemicalbook.com

The synthesis and remodeling of peptidoglycan are orchestrated by a complex interplay of enzymes. Transglycosylases polymerize the glycan strands, while transpeptidases form the peptide cross-links. nih.gov Conversely, a variety of peptidoglycan hydrolases, such as lysozyme (B549824) and lytic transglycosylases, cleave the peptidoglycan structure. nih.gov

Lysozyme, a well-known antimicrobial enzyme found in many biological fluids, specifically hydrolyzes the β-1,4-glycosidic bond between NAM and NAG. The enzymatic processing of peptidoglycan is not only crucial for bacterial physiology but also represents a key target for antibacterial agents. For instance, penicillin and other β-lactam antibiotics inhibit the transpeptidases responsible for cross-linking the peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall.

Table 2: Comparison of Chitin and Peptidoglycan Structure

| Feature | Chitin | Peptidoglycan |

| Monomeric Units | N-acetylglucosamine (NAG) | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) |

| Glycosidic Bond | β-1,4 | β-1,4 |

| Cross-linking | None | Peptide cross-links |

| Primary Function | Structural component of fungal cell walls and arthropod exoskeletons. | Structural component of bacterial cell walls. |

Interplay with Plant Immune Responses (as related to chitin oligosaccharide perception)

Plants have evolved sophisticated immune systems to defend themselves against a wide array of pathogens. A crucial first line of defense is the recognition of MAMPs, which are conserved molecular structures characteristic of entire classes of microbes. Chitin, a major component of fungal cell walls, is a well-established MAMP. glycopedia.eu

Plants perceive chitin through pattern recognition receptors (PRRs) located on the surface of their cells. The perception of chitin oligosaccharides, including chitobiosides, triggers a signaling cascade that leads to the activation of a broad spectrum of defense responses, collectively known as pattern-triggered immunity (PTI).

Upon binding of chitin oligosaccharides to their receptors, a series of downstream events are initiated, including ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the expression of defense-related genes. These responses contribute to enhanced resistance against fungal pathogens. The ability of plants to recognize chitin fragments is a fundamental aspect of their innate immunity and highlights the role of chitobiosides as elicitors of plant defense.

Table 3: Key Events in Plant Immune Response Triggered by Chitin Oligosaccharides

| Event | Description | Timeframe |

| Receptor Binding | Chitin oligosaccharides bind to pattern recognition receptors on the plant cell surface. | Seconds to minutes |

| Ion Fluxes | Rapid influx of Ca²⁺ and efflux of K⁺ and Cl⁻ across the plasma membrane. | Minutes |

| ROS Production | Generation of reactive oxygen species, such as superoxide (B77818) and hydrogen peroxide. | Minutes to hours |

| MAPK Activation | Activation of mitogen-activated protein kinase signaling cascades. | Minutes to hours |

| Gene Expression | Upregulation of defense-related genes, including those encoding pathogenesis-related proteins. | Hours to days |

Advanced Applications of O Methyl Di N Acetyl Beta Chitobioside As Biochemical Probes and Substrates

Design and Utilization of Fluorogenic Substrates for Glycosidase Assays

While O-Methyl-di-N-acetyl-beta-chitobioside itself is not fluorogenic, its core structure is fundamental to the design of fluorogenic substrates used in glycosidase assays. These assays are crucial for detecting and quantifying the activity of enzymes that degrade chitin (B13524) and its derivatives. The most common strategy involves replacing the O-methyl group with a fluorophore, such as 4-methylumbelliferone (B1674119) (4MU). Upon enzymatic cleavage of the glycosidic bond linking the chitobiose to the fluorophore, the released 4-methylumbelliferone becomes fluorescent, providing a sensitive and continuous measure of enzyme activity. sigmaaldrich.com

Enzyme assays that utilize 4-methylumbelliferyl-conjugated substrates are known to be significantly more sensitive than conventional enzyme testing methods. researchgate.net This high sensitivity allows for the detection of low levels of enzyme activity and is amenable to high-throughput screening formats. sigmaaldrich.com

The di-N-acetyl-beta-chitobioside moiety is a key structural motif for creating substrates with specificity for chitinolytic enzymes, such as chitinases (EC 3.2.1.14) and chitobiosidases. megazyme.com Chitinases randomly cleave internal bonds of the chitin polymer (endo-activity), while chitobiosidases act on the non-reducing end to release di-N-acetylchitobiose units (exo-activity).

Substrates like 4-methylumbelliferyl-N,N'-diacetyl-beta-chitobioside are specifically designed to probe for these activities. researchgate.net The presence of the disaccharide structure makes them suitable substrates for chitobiosidases and some endochitinases, while being poor substrates for enzymes that recognize only single GlcNAc units, such as N-acetyl-beta-hexosaminidases. This specificity is crucial for studying the complex enzymatic degradation of chitin.

The table below summarizes the use of chitobioside-based substrates in chitinase (B1577495) assays.

| Substrate Type | Target Enzyme(s) | Principle of Detection | Reference(s) |

| 4-Methylumbelliferyl-N,N'-diacetyl-beta-chitobioside | Chitinases, Chitobiosidases | Release of fluorescent 4-methylumbelliferone upon cleavage | researchgate.net |

| 4-Nitrophenyl-N,N'-diacetyl-beta-chitobioside | Chitinases, Chitobiosidases | Release of chromogenic 4-nitrophenol (B140041) upon cleavage | megazyme.com |

| Di-N-acetylchitobiose | Chitobiase | Used in research and biochemical enzyme assays as a natural substrate | megazyme.com |

Derivatives of di-N-acetylchitobiose can be strategically modified to differentiate between various glycosidase activities. The distinction between endo- and exo-acting chitinases is a key aspect of understanding chitin degradation pathways. nih.gov

One strategy to confer resistance to N-acetyl-beta-hexosaminidases, which can interfere with chitinase assays by cleaving terminal GlcNAc residues, is the chemical modification of the glycosidic bond. For instance, replacing the glycosidic oxygen with a sulfur atom creates a thio-glycosidic linkage that is resistant to hexosaminidases but can still be cleaved by some chitinases.

While O-Methyl-di-N-acetyl-beta-chitobioside itself is a substrate for exo-acting chitobiosidases, its utility in differentiating enzyme activities can be enhanced through its use in competition assays or by comparing its hydrolysis rate to that of longer oligosaccharide substrates. Endo-chitinases generally show higher activity on longer chitin chains, whereas exo-chitinases efficiently hydrolyze disaccharide units from the chain end. Therefore, by using a panel of substrates of varying lengths, including O-Methyl-di-N-acetyl-beta-chitobioside, the mode of action of a particular chitinolytic enzyme can be elucidated. nih.gov

The table below outlines strategies for differentiating glycosidase activities using chitobioside-based substrates.

| Strategy | Purpose | Mechanism |

| Varying Oligosaccharide Length | Differentiate endo- vs. exo-chitinases | Endo-chitinases prefer longer substrates, while exo-chitinases act on the non-reducing end. |

| Thio-glycosidic Linkages | Confer resistance to N-acetyl-beta-hexosaminidases | The thio-linkage is not readily cleaved by hexosaminidases but is a substrate for some chitinases. |

| Competition Assays | Determine substrate specificity | O-Methyl-di-N-acetyl-beta-chitobioside can be used as a competitor against fluorogenic or chromogenic substrates to determine the enzyme's affinity for the chitobiose unit. |

Probing Protein-Carbohydrate Interactions via Modified Ligands

The di-N-acetylchitobiose structure is a fundamental recognition motif in a variety of biological processes, mediating interactions between carbohydrates and proteins such as lectins, antibodies, and enzymes. O-Methyl-di-N-acetyl-beta-chitobioside, as a stable and non-hydrolyzable analog of the natural disaccharide, is a valuable tool for studying these interactions.

The methyl group at the anomeric position prevents mutarotation and enzymatic degradation by glycosidases that require a free reducing end, making it a stable ligand for binding studies. This stability is crucial for techniques like X-ray crystallography and NMR spectroscopy, which are used to elucidate the three-dimensional structures of protein-carbohydrate complexes.

Furthermore, antibodies have been successfully raised against di-N-acetylchitobiose, demonstrating its immunogenicity and its utility in probing for specific carbohydrate-binding proteins. These antibodies can be used in techniques such as enzyme-linked immunosorbent assays (ELISA) and Western blotting to detect the presence of di-N-acetylchitobiose-containing structures.

Use as Synthons in the Synthesis of Glycopeptides

The incorporation of well-defined carbohydrate structures into peptides is essential for studying the roles of glycosylation in protein folding, stability, and function. nih.gov While the direct use of O-Methyl-di-N-acetyl-beta-chitobioside as a glycosyl donor in glycopeptide synthesis is not a commonly reported strategy due to the poor leaving group nature of the methyl group, its core structure is a key building block. nih.gov

More conventional approaches to synthesizing N-linked glycopeptides containing a chitobiose unit involve the use of activated chitobiosyl donors, such as chitobiosyl amines or glycosyl halides. nih.gov These activated donors can then be coupled to asparagine residues within a peptide sequence.

The synthesis of these complex molecules often involves a building block approach, where a glycosylated amino acid is first prepared and then incorporated into the peptide chain using solid-phase peptide synthesis (SPPS). chemrxiv.org The development of efficient methods for the synthesis of these chitobiosyl-amino acid synthons is an active area of research. researchgate.net

The following table lists some common types of glycosyl donors used in glycopeptide synthesis.

| Glycosyl Donor Type | Activation Method | Advantages |

| Glycosyl Halides (e.g., Bromides) | Heavy metal salts (e.g., silver triflate) | Highly reactive |

| Glycosyl Trichloroacetimidates | Lewis acids (e.g., TMSOTf) | Good reactivity and stability |

| Thioglycosides | Halonium ions (e.g., NIS/TfOH) | Stable and can be activated under mild conditions |

| Glycosyl Amines | Coupling reagents (e.g., HBTU) for attachment to Asp | Direct formation of the N-glycosidic bond to asparagine |

Emerging Research Avenues and Future Perspectives in Chitobioside Research

Development of Novel Oligosaccharide Analogs for Targeted Biological Studies

The development of novel analogs of O-Methyl-di-N-acetyl beta-chitobioside is a key strategy for dissecting its biological roles and developing targeted therapeutic agents. By systematically modifying the core chitobioside structure, researchers can create molecular probes to study carbohydrate-protein interactions and inhibitors for specific enzymes. ontosight.ai

Synthetic strategies often involve multi-step processes that include the protection and deprotection of hydroxyl groups, the introduction of various functional groups, and the formation of the critical glycosidic bond. ontosight.aimdpi.com For instance, analogs like 1-O-Methyl-di-N-trifluoroacetyl-beta-chitobioside have been synthesized to enhance stability and modulate biological activity. ontosight.ai Solid-phase synthesis techniques have also been employed to efficiently produce derivatives like di-N-acetyl-β-chitobiosyl N-glycothiazoline, which can act as mimics or inhibitors in biological systems. bas.bgresearchgate.net These synthetic efforts allow for the creation of compounds with defined degrees of polymerization and specific patterns of acetylation, which are crucial for their function. nih.gov

These custom-synthesized analogs serve as invaluable tools. They are used to investigate the active sites of enzymes such as glycosidases and to probe the binding pockets of lectins, which are proteins that recognize specific carbohydrate structures. ontosight.ainih.gov By observing how these modified sugars interact with their biological targets, scientists can glean insights into the mechanisms of cell signaling, immune responses, and disease progression. ontosight.aiwikipedia.org

| Analog Type | Modification | Research Application | Reference |

| Trifluoroacetylated | N-acetyl groups replaced with N-trifluoroacetyl groups | Increased stability; used as probes for glycoprotein-processing enzymes. | ontosight.ai |

| Fluorescently Labeled | Attachment of a fluorophore (e.g., methylumbelliferyl) | Used as substrates for detecting and characterizing chitinase (B1577495) activity. | nih.gov |

| Thiourea Derivatives | Addition of diarylpyrimidin-yl-thiourea moieties | Investigated for potential antibacterial and antifungal activities. | nih.gov |

| N-Glycothiazoline/Oxazoline (B21484) | Modification of the reducing end sugar to a thiazoline (B8809763) or oxazoline ring | Act as inhibitors of chitinases and other glycoside hydrolases. | bas.bgresearchgate.net |

Elucidation of Unexplored Enzymatic Pathways and Metabolic Fates

The biological journey of chitobiosides, from their formation to their ultimate metabolic fate, is governed by a complex interplay of enzymes. While the primary hydrolytic pathways are known, significant research is now directed at uncovering novel enzymatic activities and understanding how these oligosaccharides are metabolized within organisms.

The enzymatic production of chitooligosaccharides (COS) from chitin (B13524) or chitosan (B1678972) is a highly controlled process. doaj.org It involves glycoside hydrolases (GHs) like chitinases (EC 3.2.1.14) and chitosanases (EC 3.2.1.132), which cleave the β(1→4) glycosidic bonds. mdpi.comnih.gov The choice of enzyme and substrate characteristics allows for the production of different COS families, including fully acetylated (faCOS), partially acetylated (paCOS), and fully deacetylated (fdCOS) forms. doaj.orgmdpi.com More recently, lytic polysaccharide monooxygenases (LPMOs) have been identified as key players in an alternative, oxidative degradation pathway for chitin. nih.govnih.gov

Once absorbed, the metabolic fate of COS is an area of active investigation. Studies in animal models have shown that COS can influence systemic metabolic processes. For example, dietary supplementation with COS in mice was found to disrupt retinol (B82714) (Vitamin A) metabolism by downregulating the expression of key genes and proteins like retinol binding protein 4 (RBP4) and cellular retinol binding protein 1 (CRBP1). nih.gov In the context of lysosomal catabolism of glycoproteins, a specific di-N-acetylchitobiase activity has been identified that cleaves the chitobiose unit linked to asparagine, a crucial step in the complete degradation of these complex biomolecules. nih.gov Understanding these pathways is critical, as the metabolic products of chitobiosides may themselves possess unique biological activities. mdpi.com

| Enzyme Class | EC Number | Function in Chitobioside Metabolism | Reference |

| Chitinases | 3.2.1.14 | Hydrolyze β(1→4) linkages in chitin and fully acetylated COS. | nih.gov |

| Chitosanases | 3.2.1.132 | Hydrolyze β(1→4) linkages in chitosan and partially/fully deacetylated COS. | nih.gov |

| Chitin Deacetylases | 3.5.1.41 | Catalyze the de-N-acetylation of chitin and COS. | nih.govacs.org |

| β-N-Acetylhexosaminidases | 3.2.1.52 | Remove terminal N-acetylglucosamine residues; involved in degradation and synthesis (via transglycosylation). | mdpi.com |

| Lytic Polysaccharide Monooxygenases (LPMOs) | 1.14.99.53-56 | Catalyze oxidative cleavage of glycosidic bonds in chitin. | nih.gov |

| Di-N-acetylchitobiase | - | Cleaves the chitobiose unit from asparagine-linked glycopeptides in lysosomes. | nih.gov |

Advanced Structural Biology of Chitobioside-Protein Complexes

Understanding the biological function of this compound requires detailed, three-dimensional knowledge of its interactions with protein targets. Advanced structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational simulations, are providing unprecedented insights into these molecular recognition events. nih.gov

Molecular dynamics (MD) simulations have been performed on this compound to study its conformational flexibility both in a vacuum and in an aqueous solution. nih.gov These studies revealed that the β(1→4) glycosidic linkage is not rigid but fluctuates, and that hydrogen bonds with surrounding water molecules replace intramolecular hydrogen bonds seen in a vacuum. nih.gov This flexibility is crucial for its ability to fit into the binding sites of various proteins.

A primary class of proteins that interact with chitobiosides are lectins, which are carbohydrate-binding proteins involved in cell recognition and adhesion. wikipedia.orgku.dk Structural studies of lectins from organisms like Datura stramonium (DSL) and the archetypal Nictaba lectin in complex with chitobiose or chitotriose have elucidated the precise atomic interactions responsible for binding. nih.govbiorxiv.org These studies reveal that binding is often centered on the central N-acetylglucosamine (GlcNAc) residue and involves a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues (e.g., glutamate, arginine, threonine) in the lectin's binding pocket. nih.govbiorxiv.org This detailed structural information is essential for designing chitobioside analogs that can either block or enhance these interactions for therapeutic purposes. researchgate.net

| Protein Target | Organism Source | Structural Biology Method | Key Interacting Ligand | Reference |

| Nictaba Lectin | Nicotiana tabacum (Tobacco) | X-ray Crystallography | Chitotriose | biorxiv.org |

| Chitin-binding lectin (DSL) | Datura stramonium (Jimsonweed) | Homology Modeling, Molecular Docking, MD Simulation | N,N'-Diacetylchitobiose, Triacetylchitotriose | nih.gov |

| Wheat Germ Agglutinin (WGA) | Triticum aestivum (Wheat) | Frontal Affinity Chromatography | Chito-oligosaccharides, N-glycans | nih.gov |

| Peanut Lectin (PNA) | Arachis hypogaea (Peanut) | X-ray Crystallography | Disaccharides (e.g., Galβ1-3GalNAc) | researchgate.net |

Role of Glycosidic Modifications in Molecular Recognition and Biological Function

The glycosidic bond is the fundamental linkage that defines the structure and shape of oligosaccharides. khanacademy.org Modifications to this bond or the constituent sugar units have a profound impact on how chitobiosides like this compound are recognized by enzymes and protein receptors, thereby dictating their biological function.

Modifying the core structure affects recognition. The presence or absence of N-acetyl groups is a primary determinant of specificity for enzymes like chitinases versus chitosanases. nih.gov Furthermore, the addition of other sugar units or chemical moieties to the chitobiose core can dramatically alter binding affinity. For instance, studies on lectin-glycan interactions have shown that the presentation of the oligosaccharide—whether it is free in solution or attached to a lipid or protein on a cell membrane—significantly impacts its recognition by binding proteins. mdpi.com The degree of polymerization also plays a crucial role; some lactobacilli, for example, preferentially utilize shorter cello-oligosaccharides (DP 2-3) over longer ones (DP 4-7). researchgate.net This demonstrates that even subtle changes in the glycosidic architecture can serve as a molecular switch, modulating biological activity and function.

Q & A

Q. How can comparative studies between this compound and its analogs avoid confounding structural variability with functional outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.